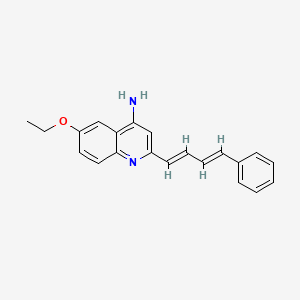![molecular formula C18H15ClN2O3 B12874250 [3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]acetic acid CAS No. 70598-14-0](/img/structure/B12874250.png)
[3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl)acetic acid is a synthetic organic compound that belongs to the pyrazole family This compound is characterized by the presence of a pyrazole ring substituted with a 4-chlorophenyl group and a 4-methoxyphenyl group, along with an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl)acetic acid typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the condensation of 4-chlorophenylhydrazine with 4-methoxyacetophenone to form the corresponding hydrazone.
Cyclization: The hydrazone undergoes cyclization in the presence of a suitable catalyst, such as acetic acid, to form the pyrazole ring.
Introduction of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
2-(3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy-substituted derivatives.
科学的研究の応用
2-(3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
類似化合物との比較
2-(3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl)acetic acid can be compared with other similar compounds, such as:
2-(3-(4-Chlorophenyl)-1H-pyrazol-4-yl)acetic acid: Lacks the methoxy group, which may affect its chemical and biological properties.
2-(3-(4-Methoxyphenyl)-1H-pyrazol-4-yl)acetic acid: Lacks the chloro group, which may influence its reactivity and applications.
2-(3-Phenyl-1H-pyrazol-4-yl)acetic acid: Lacks both the chloro and methoxy groups, making it less substituted and potentially less active.
The unique combination of the 4-chlorophenyl and 4-methoxyphenyl groups in 2-(3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl)acetic acid contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
特性
CAS番号 |
70598-14-0 |
|---|---|
分子式 |
C18H15ClN2O3 |
分子量 |
342.8 g/mol |
IUPAC名 |
2-[3-(4-chlorophenyl)-1-(4-methoxyphenyl)pyrazol-4-yl]acetic acid |
InChI |
InChI=1S/C18H15ClN2O3/c1-24-16-8-6-15(7-9-16)21-11-13(10-17(22)23)18(20-21)12-2-4-14(19)5-3-12/h2-9,11H,10H2,1H3,(H,22,23) |
InChIキー |
QEVBJHISBJJETK-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


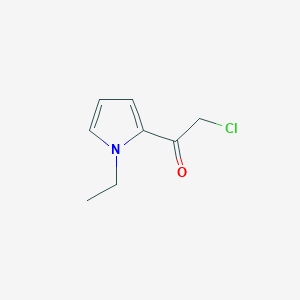
![1-[1-(Benzenesulfonyl)-4-methoxy-1H-pyrrol-2-yl]pentane-1,4-dione](/img/structure/B12874184.png)
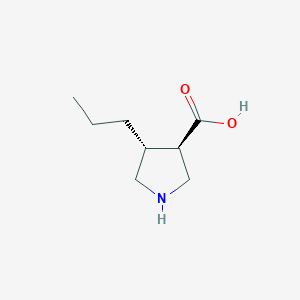
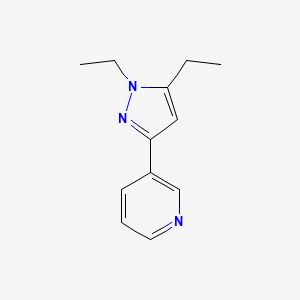
![2-(2-Chlorophenyl)-5-(2-propoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12874218.png)
![1-methyl-2-(1H-pyrrol-2-yl)-1H-benzo[d]imidazole](/img/structure/B12874230.png)
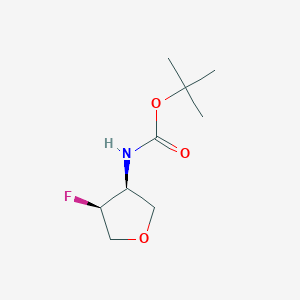
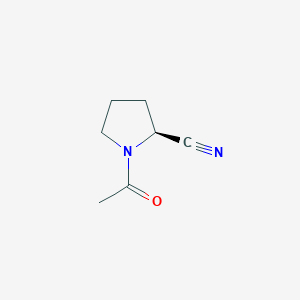


![4-[2-(Ethylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12874254.png)
![2-(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)acetic acid](/img/structure/B12874261.png)
